Bis[tris(3-(perfluorooctyl)phenyl)phosphine]palladium(II) dichloride
Description
Historical Context of Palladium-Phosphine Complexes in Cross-Coupling Reactions
The development of palladium-phosphine complexes has fundamentally transformed synthetic organic chemistry, establishing a foundation upon which modern cross-coupling methodologies have been built. The first reported phosphine complexes were cis- and trans-platinum dichloride bis(triethylphosphine) complexes reported by Cahours and Gal in 1870, marking the beginning of metal-phosphine coordination chemistry. This early work laid the groundwork for understanding how phosphine ligands could stabilize and modulate the reactivity of transition metals, particularly in the context of palladium catalysis.
The emergence of palladium as a premier catalyst for cross-coupling reactions can be traced to the pioneering work on the Heck reaction, where Tsutomu Mizoroki first described the coupling between iodobenzene and styrene in methanol using palladium chloride catalysis in 1971. This breakthrough was further developed by Richard Heck, who demonstrated in 1974 that phosphine ligands facilitated the reaction, establishing the critical role of phosphine coordination in palladium-catalyzed transformations. The inclusion of phosphine ligands not only stabilized the palladium center but also provided a means to fine-tune the electronic and steric properties of the catalyst system.
The evolution continued with the development of the Suzuki reaction in 1979 by Akira Suzuki, which used a palladium complex catalyst to cross-couple boronic acids to organohalides. Prominent examples of metal phosphine complexes that emerged from this period include Wilkinson's catalyst (rhodium tris(triphenylphosphine) chloride), Grubbs' catalyst, and tetrakis(triphenylphosphine)palladium(0). These landmark catalysts demonstrated the versatility of phosphine-metal coordination and established the mechanistic framework that would guide future developments in cross-coupling chemistry.
The mechanistic understanding of palladium-catalyzed cross-coupling reactions revealed a consistent palladium(0)/palladium(II) catalytic cycle across various transformations. The catalytic cycle is initiated by the formation of an active palladium(0) catalytic species, which participates in oxidative addition of palladium to the halide reagent to form an organopalladium intermediate. This is followed by transmetalation and reductive elimination steps that lead to product formation and regeneration of the palladium(0) catalyst. The phosphine ligands play crucial roles throughout this cycle, stabilizing different oxidation states of palladium and facilitating key elementary steps through electronic and steric effects.
Structural Evolution Toward Fluorinated Ligand Systems
The structural evolution toward fluorinated ligand systems represents a significant advancement in phosphine ligand design, driven by the unique electronic properties that fluorination imparts to organophosphorus compounds. Phosphines are classified as L-type ligands that function as both σ-donors and π-acceptors, with the π-acidity arising from overlap of phosphorus-carbon σ* anti-bonding orbitals with filled metal orbitals. The introduction of fluorinated substituents dramatically alters this electronic balance, creating highly electron-deficient phosphine environments that can promote challenging catalytic transformations.
The development of P-fluorous phosphines, where perfluoroalkyl groups are directly bonded to the phosphorus atom, has created a new class of hybrid functional phosphine ligands having both "electron-poor" and "fluorous" characteristics. The electron-withdrawing nature of perfluoroalkyl substituents significantly reduces the basicity and nucleophilicity of the phosphorus atom, as demonstrated by studies showing that perfluoroalkyl-containing phosphines exhibit exceptionally low pKₐH values in acetonitrile approaching -30, significantly lower than anticipated. This dramatic reduction in basicity fundamentally alters the coordination behavior and catalytic properties of these ligands compared to conventional alkyl or aryl phosphines.
The structural design of this compound incorporates perfluorooctyl chains positioned at the meta position of phenyl rings attached to phosphorus. This specific substitution pattern provides several advantages: the meta positioning minimizes direct electronic communication between the perfluorooctyl chains and the phosphorus center while still providing significant steric bulk, and the phenyl spacers moderate the extreme electron-withdrawing effects that would result from direct phosphorus-perfluoroalkyl bonds. The resulting ligand architecture balances electronic tuning with synthetic accessibility and stability.
Comparative studies of perfluoroalkyl phosphines have revealed that the electronic effects of fluorous chains are measurable through various spectroscopic parameters. Research on phosphine selenides has shown that ¹J(P-Se) coupling constants provide reliable electronic information about phosphorus centers, with lower coupling constants indicating more electron-rich phosphines. For perfluoroalkyl-substituted phosphines, these coupling constants demonstrate that while the fluorinated chains do influence electronic properties, the effects are moderated by the specific substitution pattern and spacer groups employed.
Significance of Perfluorooctyl Substituents in Modern Catalytic Design
The incorporation of perfluorooctyl substituents in modern catalytic design represents a sophisticated approach to addressing multiple challenges in contemporary synthetic chemistry. These long-chain perfluorinated groups provide unique advantages that extend beyond simple electronic tuning, offering solutions for catalyst recovery, reaction selectivity, and access to previously challenging substrate classes. The significance of these substituents becomes apparent when examining their multifaceted contributions to catalytic performance and practical utility.
The electronic impact of perfluorooctyl substituents on catalytic behavior stems from their strong electron-withdrawing character, which fundamentally alters the electronic environment around the palladium center. Studies have demonstrated that strongly electron-withdrawing ligands promote reductive elimination steps in catalytic reactions, potentially enabling new catalytic transformations or improving the efficiency of existing ones. In the context of this compound, this electronic modification can facilitate challenging cross-coupling reactions that might be sluggish with conventional phosphine ligands.
The fluorous nature of perfluorooctyl chains introduces opportunities for catalyst recovery and recycling through fluorous biphasic systems. Research has shown that fluorous catalysts can be recovered from the fluorous phase and reused multiple times without significant deterioration of reaction yields. For this compound, the extensive fluorination provides sufficient fluorous character to enable phase separation and catalyst recovery, addressing one of the key challenges in homogeneous catalysis where catalyst separation and reuse are typically difficult.
The steric properties imparted by perfluorooctyl substituents contribute significantly to catalytic selectivity and substrate scope. The bulky nature of these substituents can influence the coordination environment around palladium, potentially favoring certain reaction pathways or enabling reactions with sterically demanding substrates. Research on bulky phosphine ligands has demonstrated that steric bulk can be crucial for promoting difficult cross-coupling reactions, particularly those involving electron-poor or sterically hindered substrates. The perfluorooctyl chains in this catalyst system provide substantial steric bulk while maintaining the electronic benefits of fluorination.
| Property | Conventional Phosphines | Perfluorooctyl Phosphines |
|---|---|---|
| Electronic Character | Electron-donating to neutral | Strongly electron-withdrawing |
| Steric Bulk | Variable | High due to perfluorooctyl chains |
| Phase Behavior | Organic-phase only | Fluorous/organic biphasic |
| Thermal Stability | Moderate | Enhanced |
| Catalyst Recovery | Difficult | Enabled through phase separation |
Modern applications of perfluorooctyl-substituted phosphine complexes have demonstrated their utility in various cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. The unique combination of electronic and steric properties provided by perfluorooctyl substituents enables these catalysts to address challenging synthetic problems while offering practical advantages in catalyst management and recovery. This represents a significant advancement in sustainable catalytic practice, where catalyst reuse and environmental considerations are increasingly important factors in synthetic design.
Properties
IUPAC Name |
dichloropalladium;tris[3-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)phenyl]phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C42H12F51P.2ClH.Pd/c2*43-19(44,22(49,50)25(55,56)28(61,62)31(67,68)34(73,74)37(79,80)40(85,86)87)13-4-1-7-16(10-13)94(17-8-2-5-14(11-17)20(45,46)23(51,52)26(57,58)29(63,64)32(69,70)35(75,76)38(81,82)41(88,89)90)18-9-3-6-15(12-18)21(47,48)24(53,54)27(59,60)30(65,66)33(71,72)36(77,78)39(83,84)42(91,92)93;;;/h2*1-12H;2*1H;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEPYXRLJYOLXIJ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)P(C2=CC=CC(=C2)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C3=CC=CC(=C3)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.C1=CC(=CC(=C1)P(C2=CC=CC(=C2)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C3=CC=CC(=C3)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.Cl[Pd]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C84H24Cl2F102P2Pd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50461501 | |
| Record name | Bis[tris(3-(perfluorooctyl)phenyl)phosphine]palladium(II) dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50461501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
3210.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
326475-45-0 | |
| Record name | Bis[tris(3-(perfluorooctyl)phenyl)phosphine]palladium(II) dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50461501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Steps:
a. Preparation of 3-(perfluorooctyl)phenol
- React 3-bromophenol with perfluorooctyl iodide via Ullmann coupling using a copper catalyst in DMF at 120°C.
- Yield: ~60–75% (estimated from analogous perfluorodecyl syntheses).
- Treat 3-(perfluorooctyl)phenol with PCl₃ in the presence of AlCl₃ as a catalyst:
$$
3\,\text{Ar-OH} + \text{PCl}3 \xrightarrow{\text{AlCl}3} \text{P(Ar)}_3 + 3\,\text{HCl} \quad (\text{Ar} = 3\text{-(perfluorooctyl)phenyl})
$$ - Reaction conditions: 80–100°C, anhydrous toluene, 12–24 hours.
- Purification: Column chromatography (silica gel, hexane/ethyl acetate).
Palladium Complexation
Method A: Direct Ligand Substitution
Adapted from CN102786551A and CN113754700A:
- Dissolve PdCl₂ (1 equiv) in HCl (2–10× mass ratio) at 40–80°C.
- Add ethanol (1–10× HCl volume) to dilute.
- Combine tris(3-(perfluorooctyl)phenyl)phosphine (3–5× PdCl₂ mass) in anhydrous ethanol (30–50× PdCl₂ mass) at 40–80°C.
- Mix solutions, react at 45–80°C for 10–60 minutes.
- Isolate via filtration, wash with ethanol, and dry under vacuum.
Yield : ~70–85% (estimated from non-fluorinated analogs).
Method B: Ligand Exchange from Pd(COD)Cl₂
- Dissolve (1,5-cyclooctadiene)palladium dichloride (Pd(COD)Cl₂) in dichloromethane (30–70°C, 15–60 minutes).
- Add tris(3-(perfluorooctyl)phenyl)phosphine (2.2 equiv) in dichloromethane.
- Stir under argon for 2–4 hours.
- Evaporate solvent and recrystallize from hexane/CH₂Cl₂.
Advantages : Higher purity, avoids HCl handling.
Critical Reaction Parameters
| Parameter | Method A | Method B |
|---|---|---|
| Solvent | Ethanol/HCl | Dichloromethane |
| Temperature | 45–80°C | 30–70°C |
| Reaction Time | 10–60 minutes | 2–4 hours |
| Ligand Ratio | 3–5× Pd mass | 2.2 equiv |
| Yield | 70–85% | 80–90% |
Challenges and Optimizations
- Fluorophilic Solvents : Use benzonitrile or perfluorinated solvents to improve ligand solubility.
- Oxygen Sensitivity : Conduct reactions under inert atmosphere to prevent palladium black formation.
- Purification : Recrystallization from fluorinated solvents (e.g., FC-72) enhances purity.
Characterization Data
- Melting Point : 140–145°C (similar to perfluorodecyl analog).
- ¹⁹F NMR : δ = -81.2 ppm (CF₃), -122.5 ppm (CF₂).
- ESI-MS : m/z 3378.52 [M-Cl]⁺ (calculated for C₉₆H₄₈ClF₁₀₂P₂Pd).
Industrial Scalability
Chemical Reactions Analysis
Types of Reactions: Bis[tris(3-(perfluorooctyl)phenyl)phosphine]palladium(II) dichloride primarily undergoes catalytic reactions, including:
Cross-Coupling Reactions: Such as Suzuki and Stille couplings, where it facilitates the formation of carbon-carbon bonds.
Oxidative Addition and Reductive Elimination: These steps are crucial in the catalytic cycle of cross-coupling reactions
Common Reagents and Conditions:
Reagents: Aryl halides, organoboron compounds, organostannanes.
Conditions: Typically, these reactions are carried out in the presence of a base (e.g., potassium carbonate) and a solvent (e.g., toluene or dimethylformamide) under inert atmosphere
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Stille Coupling Reaction
- Description : The Stille reaction is a widely used method for forming carbon-carbon bonds through the coupling of organostannanes with organic halides.
- Role of the Catalyst : Bis[tris(3-(perfluorooctyl)phenyl)phosphine]palladium(II) dichloride serves as an effective catalyst for this reaction, leading to high yields and selectivity.
- Case Study : Research has demonstrated that using this palladium complex significantly increases the reaction rate and product yield compared to traditional catalysts .
Suzuki Coupling Reaction
- Description : The Suzuki reaction involves the coupling of boronic acids with aryl halides, forming biaryl compounds.
- Catalytic Efficiency : The perfluorinated phosphine ligands stabilize the palladium center, enhancing its reactivity and allowing for milder reaction conditions.
- Research Findings : Studies indicate that this catalyst can facilitate Suzuki reactions at lower temperatures and in shorter reaction times while maintaining high product purity .
Advantages Over Traditional Catalysts
The use of this compound offers several advantages:
- Enhanced Solubility : The perfluorinated groups improve solubility in non-polar solvents, expanding the range of applicable substrates.
- Increased Stability : The complex exhibits greater thermal and chemical stability, which is crucial for industrial applications.
- Reduced Toxicity : Compared to other palladium complexes, this compound presents lower toxicity levels, making it safer for laboratory and industrial use.
Synthesis of Functionalized Polymers
- Application : The palladium complex is utilized in the polymerization processes to create functionalized polymers with specific properties.
- Impact : These polymers find applications in coatings, adhesives, and electronic materials due to their enhanced mechanical and thermal properties.
Nanomaterials Development
Mechanism of Action
The mechanism by which Bis[tris(3-(perfluorooctyl)phenyl)phosphine]palladium(II) dichloride exerts its catalytic effects involves several key steps:
Oxidative Addition: The palladium center inserts into a carbon-halogen bond of the aryl halide.
Transmetalation: The organoboron or organostannane compound transfers its organic group to the palladium center.
Reductive Elimination: The palladium center facilitates the formation of a new carbon-carbon bond and regenerates the active catalyst
Comparison with Similar Compounds
Table 1: Key Structural Features of Fluorinated Palladium Complexes
- In contrast, 4-substituted isomers (e.g., Entry 95447 in Table 1) allow for less steric interference, favoring faster reaction rates .
- Fluorocarbon Chain Length : Longer chains (e.g., perfluorodecyl in Entry 95447) increase molecular weight and fluorophilicity, improving phase separation in fluorous systems but reducing solubility in organic solvents .
Catalytic Performance
Table 2: Catalytic Properties in Cross-Coupling Reactions
- Fluorinated vs. Non-Fluorinated Ligands: The target compound outperforms non-fluorinated analogs (e.g., triphenylphosphine complexes) in fluorous systems due to enhanced phase separation and recyclability . However, traditional triphenylphosphine-based catalysts remain preferred for homogeneous organic reactions due to lower cost and established protocols .
- Stability : Fluorinated ligands stabilize palladium intermediates, reducing catalyst deactivation compared to furyl-phosphine complexes, which degrade under physiological conditions .
Biological Activity
Bis[tris(3-(perfluorooctyl)phenyl)phosphine]palladium(II) dichloride is a palladium-based compound characterized by its unique phosphine ligands containing perfluorinated alkyl chains. This compound is primarily recognized for its role as a catalyst in various organic reactions, particularly the Stille and Suzuki coupling reactions. However, its biological activity is an emerging area of interest due to the implications of fluorinated compounds in medicinal chemistry and environmental science.
- Molecular Formula : C96H48Cl2F102P2Pd
- Molecular Weight : 3378.52 g/mol
- CAS Number : 343343-17-9
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Anticancer Properties : Research indicates that palladium complexes can exhibit anticancer activity. The mechanism often involves the formation of reactive oxygen species (ROS), leading to apoptosis in cancer cells. A study demonstrated that similar palladium compounds could induce cell cycle arrest and apoptosis in various cancer cell lines, suggesting potential therapeutic applications .
- Environmental Impact : The persistence of fluorinated compounds in the environment raises concerns about their biological effects on ecosystems. Studies have shown that perfluorinated compounds can bioaccumulate and exhibit toxicological effects on aquatic organisms, which may indirectly relate to the biological activity of palladium complexes when used in environmental remediation processes .
- Catalytic Activity and Biological Relevance : While primarily used as a catalyst, the biological relevance of the products formed through catalysis with this compound could lead to biologically active molecules. For instance, compounds synthesized through palladium-catalyzed reactions have been evaluated for their pharmacological properties, including anti-inflammatory and antimicrobial activities .
Case Studies
- Anticancer Activity Study : A study investigating various palladium complexes, including those with phosphine ligands, found that they inhibited the proliferation of human breast cancer cells through ROS generation and mitochondrial dysfunction . This highlights the potential for this compound to contribute to anticancer drug development.
- Fluorinated Compound Toxicity : Research on fluorinated surfactants revealed that these compounds could disrupt endocrine functions in wildlife. The implications for this compound are significant, as understanding its degradation and metabolites could inform safety assessments for its use in industrial applications .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What synthetic methods are recommended for preparing Bis[tris(3-(perfluorooctyl)phenyl)phosphine]palladium(II) dichloride, and how is purity assessed?
- The compound is synthesized via ligand substitution reactions using palladium precursors (e.g., PdCl₂) and tris(3-(perfluorooctyl)phenyl)phosphine ligands. Purity is typically determined by ³¹P-NMR spectroscopy (≥95% purity) or atomic absorption spectroscopy (AAS) for palladium content . Fluorinated ligands require anhydrous conditions due to moisture sensitivity .
Q. What are the primary catalytic applications of this complex in organic synthesis?
- It is widely used in fluorous biphase catalysis for C–C cross-coupling reactions (e.g., Suzuki, Heck). The perfluorinated ligands enhance catalyst recovery via phase separation, reducing metal leaching . Comparative studies show higher efficiency in fluorophilic solvents (e.g., perfluorohexane) compared to traditional Pd/PPh₃ systems .
Q. How should researchers handle and store this compound to ensure stability?
- Store at 0–6°C under inert gas (e.g., N₂) to prevent oxidation or ligand degradation. Use PPE (gloves, goggles) due to risks of skin/eye irritation and respiratory toxicity. Avoid dust generation during weighing .
Q. What analytical techniques are critical for characterizing this palladium complex?
- Key methods include:
- ³¹P-NMR : Confirms ligand coordination and purity.
- AAS/ICP-MS : Quantifies palladium content (≥90% in commercial batches).
- X-ray crystallography : Resolves structural details of the Pd center and fluorinated ligand geometry .
Advanced Research Questions
Q. How do the perfluorooctyl substituents influence catalytic activity and recyclability?
- The fluorophilic ligands enable phase-selective catalysis, allowing the catalyst to partition into fluorous solvents for easy recovery. This reduces Pd leaching (<1 ppm in some protocols) and enables ≥5 reaction cycles without significant activity loss . Substituent position (3- vs. 4- on phenyl rings) affects steric hindrance and reaction rates .
Q. What mechanistic insights explain the compound’s performance in cross-coupling reactions?
- The electron-deficient Pd center (due to fluorinated ligands) accelerates oxidative addition of aryl halides. Kinetic studies suggest a monoligated Pd intermediate dominates in fluorous phases, differing from traditional Pd/PPh₃ systems . Side reactions (e.g., β-hydride elimination) are suppressed due to ligand bulkiness .
Q. How can researchers troubleshoot low yields in fluorous-phase Suzuki-Miyaura couplings?
- Common issues and solutions:
- Low conversion : Optimize solvent ratios (fluorous/organic phase) to enhance substrate diffusion .
- Catalyst precipitation : Use co-solvents like THF or DMA to stabilize the Pd complex .
- Base selection : K₃PO₄ outperforms Na₂CO₃ in fluorophilic environments .
Q. What are the environmental and safety implications of using perfluorinated ligands?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
